molecular formula C25H23ClN2O2 B11633687 CeMMEC5

CeMMEC5

Numéro de catalogue: B11633687
Poids moléculaire: 418.9 g/mol
Clé InChI: OEDVOBHPYXBCGS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CeMMEC5 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a complex molecule with a specific structure that allows it to interact with various biological and chemical systems. This compound is particularly noted for its potential use in medicinal chemistry and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of CeMMEC5 involves multiple steps, each requiring precise conditions to ensure the correct formation of the compound. The initial step typically involves the preparation of the core structure through a series of condensation reactions. This is followed by the introduction of various functional groups through substitution reactions. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for the precise control of reaction conditions and the efficient production of large quantities of the compound. The process involves the continuous feeding of reactants into the reactor, where they undergo the necessary chemical transformations. The product is then continuously extracted, purified, and collected.

Analyse Des Réactions Chimiques

Types of Reactions

CeMMEC5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives.

Applications De Recherche Scientifique

CeMMEC5 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: this compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: this compound is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of CeMMEC5 involves its interaction with specific molecular targets within biological systems. These interactions often involve binding to enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application of the compound. For example, in medicinal applications, this compound may target specific enzymes involved in disease processes, thereby inhibiting their activity and providing therapeutic benefits.

Comparaison Avec Des Composés Similaires

CeMMEC5 can be compared with other similar compounds to highlight its unique properties. Some similar compounds include:

    CeMMEC4: Similar in structure but with different functional groups, leading to different chemical and biological properties.

    CeMMEC6: Another related compound with variations in its core structure, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it particularly suitable for certain applications in chemistry, biology, medicine, and industry.

Propriétés

Formule moléculaire

C25H23ClN2O2

Poids moléculaire

418.9 g/mol

Nom IUPAC

N-[4-[(2-chlorophenyl)methoxy]phenyl]-6-ethoxy-2-methylquinolin-4-amine

InChI

InChI=1S/C25H23ClN2O2/c1-3-29-21-12-13-24-22(15-21)25(14-17(2)27-24)28-19-8-10-20(11-9-19)30-16-18-6-4-5-7-23(18)26/h4-15H,3,16H2,1-2H3,(H,27,28)

Clé InChI

OEDVOBHPYXBCGS-UHFFFAOYSA-N

SMILES canonique

CCOC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.